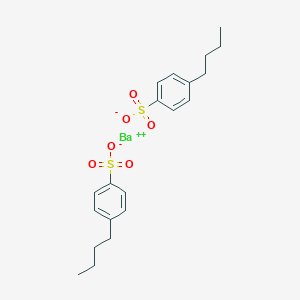

Barium(2+);4-butylbenzenesulfonate

Description

Barium(2+);4-butylbenzenesulfonate (chemical formula: $ \text{Ba(C}{10}\text{H}{13}\text{SO}3\text{)}2 $) is a metal-organic compound comprising a barium cation ($ \text{Ba}^{2+} $) and two 4-butylbenzenesulfonate anions. This compound is synthesized via the neutralization of 4-butylbenzenesulfonic acid with barium hydroxide or carbonate. It is characterized by its high thermal stability and low water solubility, properties typical of alkaline earth metal sulfonates. Applications include its use as a surfactant in high-temperature industrial processes, a corrosion inhibitor, and a stabilizer in polymer formulations. Its environmental and toxicological profiles are less well-documented compared to alkali metal sulfonates, though barium’s inherent toxicity necessitates careful handling .

Properties

IUPAC Name |

barium(2+);4-butylbenzenesulfonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C10H14O3S.Ba/c2*1-2-3-4-9-5-7-10(8-6-9)14(11,12)13;/h2*5-8H,2-4H2,1H3,(H,11,12,13);/q;;+2/p-2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEARNIOVINVUCQ-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC=C(C=C1)S(=O)(=O)[O-].CCCCC1=CC=C(C=C1)S(=O)(=O)[O-].[Ba+2] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26BaO6S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

563.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Table 1: Key Properties of Barium(2+);4-butylbenzenesulfonate and Analogues

| Compound | Cation Charge | Water Solubility (g/100 mL) | Thermal Stability (°C) | Common Applications |

|---|---|---|---|---|

| This compound | +2 | 0.12 (20°C) | >300 | High-temperature surfactants |

| Sodium 4-butylbenzenesulfonate | +1 | 45.8 (20°C) | ~200 | Detergents, emulsifiers |

| Calcium 4-butylbenzenesulfonate | +2 | 0.09 (20°C) | >280 | Lubricant additives, ion exchangers |

Key Observations :

- Cation Charge and Solubility: Divalent cations (Ba²⁺, Ca²⁺) reduce water solubility due to stronger ionic interactions with the sulfonate group compared to monovalent Na⁺. Barium’s lower solubility may limit its use in aqueous systems but enhances stability in non-polar matrices .

- Thermal Stability : Barium and calcium derivatives exhibit superior thermal resistance (>280°C) compared to sodium salts (~200°C), making them suitable for industrial processes requiring heat resistance.

Environmental and Regulatory Considerations

- Environmental Persistence: Sulfonate compounds are generally resistant to biodegradation. This compound’s persistence is likely comparable to calcium analogues but less than perfluorinated sulfonates (e.g., PFOS, referenced in ).

- Sodium salts, being less toxic, dominate consumer applications .

Analytical Challenges

- Detection Methods : High-performance liquid chromatography (HPLC), as referenced in glycan analysis (), is adaptable for sulfonate quantification. However, barium’s low solubility complicates sample preparation, necessitating ion-pairing agents or advanced mass spectrometry (MS) techniques .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.